2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide
Overview
Description
2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide is a complex organic compound characterized by its unique structure, which includes a naphthyl group, a pyridazinyl group, and a pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-naphthoic acid with thionyl chloride or phosphorus pentachloride to form 1-naphthoyl chloride . This intermediate is then reacted with hydrazine to form the corresponding hydrazide, which undergoes cyclization to form the pyridazinyl ring. The final step involves the reaction of the pyridazinyl intermediate with 4-pyridylmethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The pyridazinyl ring can be reduced to form dihydropyridazinyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group can yield naphthoquinone derivatives, while reduction of the pyridazinyl ring can produce dihydropyridazinyl compounds.
Scientific Research Applications
2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide include other pyridazinyl derivatives and naphthyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall biological activity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c27-21(24-14-16-10-12-23-13-11-16)15-26-22(28)9-8-20(25-26)19-7-3-5-17-4-1-2-6-18(17)19/h1-13H,14-15H2,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABWFICWPSSTAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=NC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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